molecular formula C15H14F3NO4S2 B2630376 N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 2034493-63-3

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2630376
CAS No.: 2034493-63-3
M. Wt: 393.4
InChI Key: NIMDGTDAGQNBDC-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a synthetic organic compound that features a combination of aromatic and heterocyclic structures This compound is characterized by the presence of a thiophene ring, a trifluoromethoxy group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Derivative: Starting with a thiophene derivative, such as 2-acetylthiophene, which undergoes alkylation to introduce the ethyl group.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction of the acetyl group may yield the corresponding alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group could enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(5-acetylthiophen-2-yl)ethyl)-benzenesulfonamide: Lacks the trifluoromethoxy group.

    N-(2-(5-acetylthiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide: Contains a methoxy group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO4S2/c1-10(20)13-7-6-11(24-13)8-9-19-25(21,22)14-5-3-2-4-12(14)23-15(16,17)18/h2-7,19H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMDGTDAGQNBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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